molecular formula C17H34O3 B8223469 8-Hydroxyheptadecanoic acid

8-Hydroxyheptadecanoic acid

Cat. No.: B8223469
M. Wt: 286.4 g/mol
InChI Key: YYUFEWPQZITFAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyheptadecanoic acid typically involves the hydroxylation of heptadecanoic acid. One common method is the bromination of 1,7-heptanediol with aqueous hydrobromic acid in the presence of a phase transfer catalyst such as tetrabutylammonium iodide. This reaction is followed by microwave-assisted tetrahydropyranylation using 3,4-dihydropyran and an ionic liquid like 1-butyl-3-methylimidazolium hydrogen sulfate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted reactions and phase transfer catalysts can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyheptadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Esterification: The hydroxyl group can react with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products:

Scientific Research Applications

8-Hydroxyheptadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxyheptadecanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 8-Acetyl-17-hydroxyheptadecanoic acid
  • 8-Methylthio-12-hydroxyheptadecanoic acid
  • 8-Acetyl-13-hydroxyheptadecanoic acid
  • 8-Acetyl-14-hydroxyheptadecanoic acid
  • 8-Acetyl-11-hydroxyheptadecanoic acid
  • 8-Acetyl-12-hydroxyheptadecanoic acid
  • 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid
  • 8-Acetyl-8-chloro-12-hydroxyheptadecanoic acid
  • 12-Hydroxy-8-propanoylheptadecanoic acid

Uniqueness: 8-Hydroxyheptadecanoic acid is unique due to the specific position of the hydroxyl group on the eighth carbon, which imparts distinct chemical and physical properties compared to other hydroxylated fatty acids. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

8-hydroxyheptadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUFEWPQZITFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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